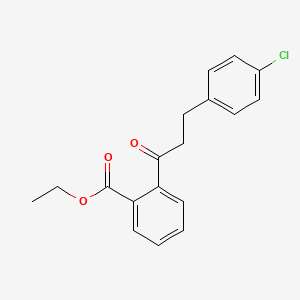

3-(4-Chlorophenyl)-2'-carboethoxypropiophenone

Description

3-(4-Chlorophenyl)-2'-carboethoxypropiophenone is a propiophenone derivative featuring a 4-chlorophenyl group at the 3-position and a carboethoxy (ethyl ester) group at the 2'-position. The 4-chlorophenyl moiety enhances lipophilicity and may influence binding to biological targets, while the carboethoxy group contributes to metabolic stability and electronic effects.

Properties

IUPAC Name |

ethyl 2-[3-(4-chlorophenyl)propanoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClO3/c1-2-22-18(21)16-6-4-3-5-15(16)17(20)12-9-13-7-10-14(19)11-8-13/h3-8,10-11H,2,9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROVSTFYHXSTDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644468 | |

| Record name | Ethyl 2-[3-(4-chlorophenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-72-9 | |

| Record name | Ethyl 2-[3-(4-chlorophenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2’-carboethoxypropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-chlorobenzoyl chloride with ethyl acetoacetate in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Chlorophenyl)-2’-carboethoxypropiophenone can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the molar ratios of the reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2’-carboethoxypropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-(4-Chlorophenyl)-2’-carboethoxypropiophenone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2’-carboethoxypropiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Chlorophenyl Propiophenones with Hydroxyl or Ester Groups

- Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate (): Substituents: 4-chlorophenyl, hydroxyl, and dimethyl groups. Properties: Lower logP (hydroxyl enhances hydrophilicity) compared to the target compound. Demonstrated potent histone deacetylase (HDAC) inhibition after structural modification into N-alkyl amides, suggesting that ester-to-amide conversion improves target engagement .

- (E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (4CPHPP) (): Substituents: 4-chlorophenyl and 2-hydroxyphenyl groups. Properties: DFT studies revealed strong hydrogen bonding via the hydroxyl group, influencing solubility and electronic distribution. The α,β-unsaturated ketone (propenone) structure allows conjugation, enhancing reactivity in Michael addition reactions compared to the saturated propiophenone backbone of the target compound .

Halogen-Substituted α,β-Unsaturated Ketones

- (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one (C1) (): Substituents: 4-chlorophenyl and p-tolyl groups. Properties: Cytotoxicity tests in halogen-substituted propenones (e.g., C1–C4) showed moderate activity, likely due to the electrophilic α,β-unsaturated system.

Ester vs. Amide Derivatives

- N-Alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides ():

- Substituents : 4-chlorophenyl, hydroxy, and alkylamide groups.

- Properties : Amide derivatives exhibit higher metabolic stability than esters due to resistance to hydrolysis. The target compound’s carboethoxy group may render it more susceptible to enzymatic degradation, limiting its pharmacokinetic profile .

Data Table: Key Properties of Comparable Compounds

Research Findings and Implications

- This could enhance interactions with nucleophilic residues in biological targets .

- Biological Activity: While propenone derivatives (e.g., C1) exhibit cytotoxicity via α,β-unsaturated ketone reactivity, the target compound’s saturated backbone may prioritize alternative mechanisms, such as HDAC inhibition, as seen in ’s amide derivatives .

- Synthetic Flexibility : The carboethoxy group offers a handle for further derivatization (e.g., hydrolysis to carboxylic acid or conversion to amides), aligning with strategies in to optimize bioactivity .

Biological Activity

3-(4-Chlorophenyl)-2'-carboethoxypropiophenone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : CHClO

- Molecular Weight : Approximately 300.74 g/mol

- Key Functional Groups :

- A chloro group at the para position of the phenyl ring enhances lipophilicity.

- An ethyl ester group contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It has been shown to act as an inhibitor of certain enzymes, which may lead to anti-inflammatory and antimicrobial effects.

Key Mechanisms:

- Enzyme Inhibition : The compound exhibits competitive inhibition towards carboxylesterases, which are crucial in drug metabolism. Inhibition constants (Ki) have been reported in the low micromolar range, indicating significant potency.

- Receptor Interaction : It may also interact with specific receptors involved in inflammatory pathways, modulating cytokine production.

Biological Activities

Research indicates that this compound possesses several promising biological activities:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as IL-6, indicating a role in managing inflammatory conditions .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Structure Characteristics | Biological Activity | Key Differences |

|---|---|---|---|

| 3-(4-Chlorophenyl)-2'-carboethoxyacetophenone | Similar backbone with acetophenone | Moderate cytotoxicity | Variations in substituent effects |

| 3-(4-Chlorophenyl)-2'-carboethoxybutyrophenone | Different carbon chain length | High enzyme inhibition | Altered metabolic pathways |

| 3-(4-Chlorophenyl)-4'-carboethoxypropiophenone | Different position of ethoxy group | Lower antimicrobial activity | Structural stability differences |

This table illustrates how minor structural variations can significantly impact biological behavior and efficacy.

Case Studies and Research Findings

Several studies have explored the biological effects and applications of this compound:

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria, showing effective inhibition at concentrations below 100 µg/mL.

- Anti-inflammatory Mechanism Study : Another investigation focused on the compound's ability to reduce IL-6 levels in vitro, demonstrating a dose-dependent response that supports its potential as an anti-inflammatory agent .

- Pharmacokinetic Studies : Ongoing research is assessing the pharmacokinetic profile of this compound to better understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.